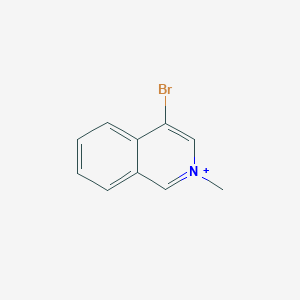

![molecular formula C23H23N3O2S B492448 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 724737-59-1](/img/structure/B492448.png)

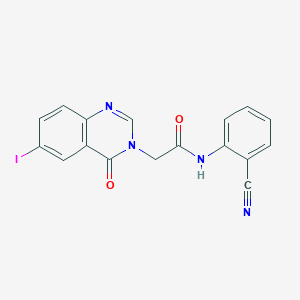

2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is reasonably fast, very clean, high yielding, and requires simple workup .科学的研究の応用

Chemical Properties and Synthesis

- The chemistry of compounds containing benzimidazole and pyridine structures, like the one mentioned, has been extensively explored for their preparation procedures and properties, including their protonated/deprotonated forms and complex compounds. These studies highlight their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting a vast area of potential research interests (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

- Functionalized quinazolines and pyrimidines, which share structural similarities with the compound , have been identified for their applications in optoelectronic materials, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems shows significant value for creating novel materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

DNA Interaction

- The compound Hoechst 33258 and its analogues, which are structurally related to the specified chemical, are known for their strong binding to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, chromosome analysis, and as a base for drug design, indicating the importance of understanding the interaction between these compounds and DNA (Issar & Kakkar, 2013).

Inhibition of Kinases

- Compounds with tri- and tetra-substituted imidazole scaffolds, similar to the query compound, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of proinflammatory cytokines, showcasing the therapeutic potential of these compounds in treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Formation and Fate in Food

- The formation and fate of heterocyclic aromatic amines, such as PhIP, in foodstuff highlight the importance of studying these compounds for understanding their role in diet-related carcinogenic processes. Analytical techniques for their identification and quantification in biological matrices are crucial for evaluating their biological effects and exposures (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

作用機序

Target of Action

The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase .

Mode of Action

This compound acts against the human PI3Kα active site . By inhibiting PI3K, it prevents the phosphorylation of Akt, thereby regulating various cellular functions including cell proliferation, growth, and differentiation .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions. When PI3K is inhibited, the production of PIP3 is reduced, which in turn reduces the activation of Akt. This can lead to decreased cell proliferation and growth .

Result of Action

The compound exhibits potent to moderate activity against cancer cell lines such as MCF-7 and HeLa . It has demonstrated cytotoxicity with IC50 values of 10.89 and 2.35 μM against Hela and MCF-7 cell lines, respectively .

将来の方向性

Imidazo[1,2-a]pyridine derivatives have shown promising results against MDR-TB and XDR-TB . This suggests that “2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could be further explored for their potential in treating these conditions. The World Health Organization has taken the initiative to develop new TB drugs , and this compound could potentially contribute to these efforts.

特性

IUPAC Name |

2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-15-6-5-11-26-14-21(24-23(15)26)19-7-9-20(10-8-19)25-29(27,28)22-13-17(3)16(2)12-18(22)4/h5-14,25H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNDKINBJPRDCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

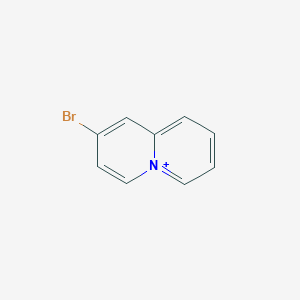

![1-[2-(2-Methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B492366.png)

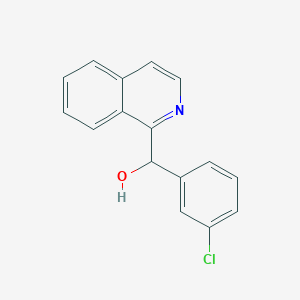

![1-Propyl-6-thiophen-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B492372.png)

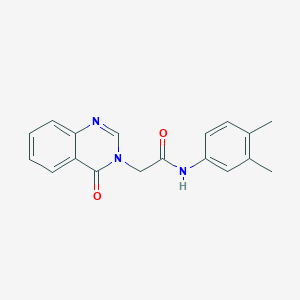

![1-(6-Chloro-3-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B492375.png)

![6-Bromo-2-methyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B492376.png)

![Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate](/img/structure/B492378.png)

![(3-Benzoylpyrrolo[1,2-c]quinazolin-1-yl)(phenyl)methanone](/img/structure/B492384.png)